Diethyl (2-methylphenyl)methyl phosphate
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
169172-48-9 |
|---|---|
Molecular Formula |
C12H19O4P |
Molecular Weight |
258.25 g/mol |
IUPAC Name |
diethyl (2-methylphenyl)methyl phosphate |
InChI |
InChI=1S/C12H19O4P/c1-4-14-17(13,15-5-2)16-10-12-9-7-6-8-11(12)3/h6-9H,4-5,10H2,1-3H3 |
InChI Key |
UQSSUCXRDFNERL-UHFFFAOYSA-N |
Canonical SMILES |
CCOP(=O)(OCC)OCC1=CC=CC=C1C |
Origin of Product |
United States |
Synthetic Methodologies and Advanced Strategies for Diethyl 2 Methylphenyl Methyl Phosphate Analogues
Classical and Modern Approaches to Phosphonate (B1237965) Ester Synthesis
The construction of the C-P bond in phosphonate esters can be achieved through several established and emerging synthetic routes. These methods offer different advantages concerning substrate scope, reaction conditions, and functional group tolerance.
Michaelis-Arbuzov Reaction: Principles, Scope, and Limitations
The Michaelis-Arbuzov reaction, first discovered by August Michaelis in 1898 and later extensively studied by Aleksandr Arbuzov, is a fundamental and widely used method for synthesizing alkyl phosphonates. jk-sci.comwikipedia.org The reaction involves the treatment of a trialkyl phosphite (B83602) with an alkyl halide to yield a dialkyl alkylphosphonate. jk-sci.comorganic-chemistry.org
Principles: The reaction mechanism proceeds via a two-step process. The first step is a nucleophilic attack of the trivalent phosphorus atom of the phosphite on the electrophilic carbon of the alkyl halide, forming a phosphonium (B103445) salt intermediate in an SN2 reaction. jk-sci.comwikipedia.org In the second step, the displaced halide anion attacks one of the alkyl groups of the phosphonium salt, leading to the formation of the pentavalent phosphonate and a new alkyl halide. wikipedia.org
Scope: The Michaelis-Arbuzov reaction is most effective for primary alkyl halides. jk-sci.com Benzylic halides are also suitable substrates for this reaction. jk-sci.comfrontiersin.org The reactivity of the alkyl halides follows the order R-I > R-Br > R-Cl. jk-sci.com While simple alkyl halides are common, the reaction can also be performed with acyl halides, haloesters, and chloroformates. jk-sci.com However, aryl and vinyl halides are generally unreactive under typical Michaelis-Arbuzov conditions. jk-sci.com
Limitations: A significant limitation of the Michaelis-Arbuzov reaction is the requirement for elevated temperatures, often between 120 °C and 160 °C, particularly for less reactive halides. wikipedia.orgfrontiersin.org This can lead to side reactions, such as the pyrolysis of the ester. wikipedia.org Another drawback arises when the newly formed alkyl halide is more reactive or less volatile than the starting alkyl halide, potentially resulting in a mixture of phosphorylated products. frontiersin.org Furthermore, secondary and tertiary alkyl halides are generally poor substrates for this reaction. jk-sci.com For triaryl phosphites, the phosphonium salt intermediate can be stable, requiring high temperatures (around 200 °C) or cleavage by alcohols or bases to proceed to the phosphonate product. wikipedia.org
Pudovik Reaction: Mechanism and Synthetic Applications
The Pudovik reaction provides a method for the synthesis of α-hydroxyphosphonates and α-aminomethylphosphonates through the addition of a dialkyl phosphite to an aldehyde or an imine, respectively. wikipedia.orgresearchgate.net
Mechanism: The reaction is typically base-catalyzed and involves the addition of the P-H bond of the dialkyl phosphite across the carbon-oxygen or carbon-nitrogen double bond. wikipedia.org The dialkyl phosphite exists in equilibrium with its trivalent tautomer, which acts as the nucleophilic species. The base facilitates the deprotonation of the phosphite, increasing its nucleophilicity.
Synthetic Applications: The Pudovik reaction is a valuable tool for preparing α-functionalized phosphonates. For instance, the reaction between di-tert-butyl phosphite and an aldehyde is a key step in the synthesis of phosphonic acid analogues of peptides. beilstein-journals.orgnih.gov The resulting α-hydroxyphosphonates are versatile intermediates that can be further modified. researchgate.net The reaction can be performed under various conditions, including solvent-free and microwave-assisted protocols, to afford high yields of the desired products. researchgate.net Enantioselective variants of the Pudovik reaction have also been developed using chiral catalysts. wikipedia.org
Synthesis via Catalytic Phosphorus-Carbon Bond Formation
To overcome the limitations of classical methods, significant research has focused on the development of catalytic strategies for the formation of P-C bonds. These approaches often offer milder reaction conditions and broader substrate scope.
Palladium and nickel are the most commonly employed catalysts for the cross-coupling reactions to form C-P bonds. rsc.org These reactions provide a powerful means to synthesize aryl and vinyl phosphonates, which are not readily accessible through the Michaelis-Arbuzov reaction. rsc.orgbeilstein-journals.org
The general mechanism involves the oxidative addition of an aryl or vinyl halide to a low-valent metal complex, followed by transmetalation with a phosphorus nucleophile and subsequent reductive elimination to afford the desired phosphonate and regenerate the catalyst. A variety of phosphorus reagents can be used, including H-phosphonates, secondary phosphine (B1218219) oxides, and phosphine-borane complexes. organic-chemistry.orgresearchgate.net Palladium-catalyzed cross-coupling reactions have become a convenient methodology for the synthesis of various phosphine ligands and other organophosphorus compounds. researchgate.netnih.gov
Table 1: Examples of Transition Metal-Catalyzed C-P Cross-Coupling Reactions
| Catalyst/Ligand System | Substrates | Product Type | Reference |
| Pd(PPh₃)₄ | H-phosphonate diesters, aryl/vinyl halides | Aryl/Vinyl phosphonates | organic-chemistry.org |
| NiCl₂ | Aryl bromides, triisopropyl phosphite | Aryl phosphonate esters | beilstein-journals.org |
| Pd/C | Phosphine-borane complexes, aryl iodides | Arylphosphines | researchgate.net |
This table is for illustrative purposes and does not represent an exhaustive list.
Copper-catalyzed reactions have emerged as a cost-effective and less toxic alternative to palladium and nickel catalysis for C-P bond formation. rsc.org These reactions can proceed through various mechanisms, including oxidative cross-coupling.
In a typical copper-catalyzed oxidative cross-coupling, a P-H bond of an H-phosphonate is coupled with a C-H bond of another substrate. rsc.org For example, copper(II) acetate (B1210297) in the presence of a base can promote the oxidative cross-coupling of H-phosphonates and amides using air as the terminal oxidant to form P-N bonds. researchgate.netscite.ai Copper catalysts, such as copper(I) oxide (Cu₂O) with 1,10-phenanthroline (B135089) as a ligand, have also been effectively used for the coupling of H-phosphonate dialkyl esters with boronic acids to yield aryl phosphonates. organic-chemistry.org
Direct Phosphorylation of Benzylic Alcohols and Related Substrates
Direct methods for the conversion of alcohols to phosphonates offer a more atom-economical and streamlined approach compared to the traditional two-step process involving conversion of the alcohol to a halide followed by a Michaelis-Arbuzov reaction. acs.orgnih.govnih.gov
One notable one-flask procedure involves the treatment of benzylic or allylic alcohols with triethyl phosphite in the presence of zinc iodide (ZnI₂). acs.orgnih.govnih.gov This method avoids the isolation of the intermediate halide. researchgate.net The reaction is believed to proceed through the in situ formation of a benzylic iodide, which then undergoes an Arbuzov-type reaction with the phosphite. researchgate.net This direct conversion is particularly advantageous for substrates where the corresponding halides are unstable or difficult to prepare. acs.orgnih.gov A range of benzylic alcohols with both electron-donating and electron-withdrawing substituents can be successfully converted to their corresponding phosphonates using this method. nih.gov
Table 2: Comparison of Synthetic Methods for Benzylic Phosphonates
| Method | Starting Materials | Key Reagents/Catalysts | Advantages | Disadvantages |
| Michaelis-Arbuzov | Benzylic halide, Trialkyl phosphite | None (thermal) | Well-established, reliable | High temperatures, potential side reactions |
| Pudovik Reaction | Benzaldehyde, Dialkyl phosphite | Base | Forms α-hydroxybenzylphosphonates | Limited to carbonyl compounds |
| Transition Metal Catalysis | Benzylic halide/triflate, H-phosphonate | Pd or Ni catalyst | Milder conditions, broader scope | Catalyst cost and sensitivity |
| Direct Phosphorylation | Benzylic alcohol, Triethyl phosphite | Zinc iodide | One-pot, avoids halide synthesis | Requires specific activating agent |
Mannich-Type Condensations in Phosphonate Synthesis
The phospha-Mannich reaction, also known as the Kabachnik-Fields reaction, stands as a cornerstone for the synthesis of α-aminophosphonates. mdpi.comnih.gov This one-pot, three-component condensation involves an amine, a carbonyl compound (such as an aldehyde or ketone), and a dialkyl phosphite. nih.gov The reaction offers a convenient and efficient route to α-amino-substituted phosphonates, which are valuable precursors for α-aminophosphonic acids. mdpi.com
The mechanism of the phospha-Mannich reaction can proceed through two primary pathways: one involving the initial formation of an imine from the amine and carbonyl compound, followed by the nucleophilic addition of the dialkyl phosphite, and another where the carbonyl compound first reacts with the dialkyl phosphite to form an α-hydroxyphosphonate intermediate, which is then substituted by the amine. nih.gov The predominant pathway is often influenced by the nature of the reactants and the reaction conditions. nih.gov For instance, the condensation of aniline, benzaldehyde, and a dialkyl phosphite is believed to proceed via the "imine" mechanism. nih.gov
This methodology is not limited to secondary phosphine oxides but also extends to trivalent derivatives of phosphinous acids, such as halides, esters (phosphinites), and amides (aminophosphines), which can participate in Mannich-type reactions. researchgate.net The versatility of the phospha-Mannich reaction makes it a powerful tool for creating a diverse library of phosphonate analogues.
Emerging Synthetic Techniques for Diethyl (2-methylphenyl)methyl Phosphate (B84403) Derivatives
Recent advancements in synthetic organic chemistry have led to the development of novel and more efficient methods for the preparation of phosphonate esters. These emerging techniques offer advantages in terms of yield, selectivity, and reaction conditions.
A notable advancement in the synthesis of dialkyl benzylphosphonates involves the use of zinc iodide (ZnI₂) as a mediator. This method facilitates the direct conversion of benzylic alcohols to their corresponding phosphonates through a reaction with trialkyl phosphites. acs.org This protocol serves as a convenient alternative to the traditional Arbuzov reaction, which typically requires the use of benzyl (B1604629) halides. acs.org
The reaction is generally carried out by treating a solution of the benzylic alcohol and triethyl phosphite with zinc iodide in a suitable solvent, such as toluene (B28343) or tetrahydrofuran (B95107) (THF), under reflux conditions. acs.org The scope of this reaction has been demonstrated with various trialkyl and triaryl phosphites, which generally react smoothly to produce the desired phosphonate diesters. researchgate.net This method has proven to be effective even for benzylic systems containing electron-withdrawing substituents, highlighting its potential for broader applications. acs.org
Table 1: Examples of Zinc Iodide Mediated Synthesis of Diethyl Benzylphosphonates
| Starting Benzyl Alcohol | Product | Yield (%) |
| Benzyl alcohol | Diethyl benzylphosphonate | 95 |
| 4-Methoxybenzyl alcohol | Diethyl (4-methoxybenzyl)phosphonate | 85 |
| 4-Nitrobenzyl alcohol | Diethyl (4-nitrobenzyl)phosphonate | 70 |
| 2-Methylbenzyl alcohol | Diethyl (2-methylbenzyl)phosphonate | 92 |
Note: The data in this table is illustrative and based on typical yields for this type of reaction.
Phosphonylaminium salts have emerged as effective phosphonylating agents, enabling the synthesis of mixed n-alkylphosphonate diesters and amino acid-derived n-alkylphosphonamidates. mdpi.com This strategy circumvents some of the challenges associated with traditional methods, such as the need for deprotonation of the nucleophile or the use of complex reagents. mdpi.com
This approach has been successfully applied to the synthesis of various phosphonate derivatives, including those incorporating phenolic and amino acid moieties. mdpi.comresearchgate.net The use of phosphonylaminium salts allows for the direct synthesis of these compounds from symmetrical phosphonate diesters under mild conditions. mdpi.com This methodology is particularly valuable for creating libraries of compounds for screening purposes, for instance, in the development of new herbicides. mdpi.com
Flow chemistry, particularly utilizing Continuous Stirred Tank Reactors (CSTRs), offers a modern and efficient approach to the synthesis of phosphonates. researchgate.netasynt.com CSTRs are reaction vessels where reactants are continuously fed, and the product mixture is simultaneously removed, allowing for steady-state operation. mt.com This continuous processing offers several advantages over traditional batch methods, including improved heat and mass transfer, better reaction control, and enhanced safety. asynt.com
In the context of phosphonate synthesis, flow reactors have been employed for reactions such as the alcoholysis of dialkyl H-phosphonates and the synthesis of α-aminophosphonates via the aza-Pudovik and Kabachnik-Fields reactions. researchgate.net The use of a cascade of CSTRs can further refine the process by narrowing the residence time distribution, thereby improving product yield and selectivity. vapourtec.comvapourtec.com This technology is particularly well-suited for process optimization and large-scale production of phosphonate derivatives. vapourtec.com
Photochemical methods represent a unique approach to manipulate phosphate and phosphonate structures. Irradiation with ultraviolet light can induce the cleavage of phosphodiester bonds in oligonucleotides, leading to the formation of new phosphomonoester end groups. nih.gov This process is believed to be initiated by the absorption of photons by the sugar-phosphate backbone rather than the nucleic acid bases. nih.gov
While direct photochemical extrusion of a phosphate moiety from a complex organic molecule is a specific and less common reaction, the principles of photochemistry are broadly applied in organic synthesis for the formation of various carbon-heteroatom bonds. researchgate.net Photoredox catalysis, for example, has been utilized in the regio- and stereoselective reductive coupling of alkynes with vinyl phosphonates. acs.org These light-mediated strategies offer novel pathways for constructing and modifying phosphonate-containing molecules under mild conditions. researchgate.net
Stereoselective and Enantioselective Synthesis of Phosphonate Esters
The development of stereoselective and enantioselective methods for the synthesis of phosphonate esters is of paramount importance, as the biological activity of chiral phosphonates often resides in a single enantiomer. nih.gov A variety of catalytic asymmetric methods have been developed to access optically active C-chiral phosphonates. mdpi.com
One successful approach is the isothiourea-catalyzed formal [2 + 2] cycloaddition of α-ketophosphonates to generate β-lactones bearing a phosphonate group with high diastereoselectivity and enantioselectivity. researchgate.net Another powerful technique is the rhodium-catalyzed asymmetric hydroboration of allylic phosphonates, which affords chiral tertiary boronic esters that can be further transformed into a range of chiral phosphonate derivatives. acs.org
Organocatalysis has also proven effective in this area. For instance, L-proline can catalyze the cross-aldol reaction of α-keto phosphonates with ketones to produce tertiary α-hydroxy phosphonates in good yields and with high enantiomeric purity. nih.gov Furthermore, enzymatic methods, such as the kinetic resolution of racemic phosphonate esters using phosphotriesterases, provide a biological route to enantiopure compounds. tamu.edu These advanced synthetic strategies open the door to the preparation of a wide array of structurally complex and stereochemically defined phosphonate analogues.
Table 2: Comparison of Stereoselective Synthesis Methods for Phosphonate Esters
| Method | Catalyst/Reagent | Type of Phosphonate | Stereoselectivity |
| Isothiourea-catalyzed [2+2] cycloaddition | Isothiourea | β-Lactones with phosphonate | High dr and er |
| Rhodium-catalyzed hydroboration | Rhodium/Chiral ligand | Chiral tertiary boronic esters | High er |
| L-proline-catalyzed cross aldol (B89426) reaction | L-proline | Tertiary α-hydroxy phosphonates | High ee |
| Enzymatic kinetic resolution | Phosphotriesterase | Racemic phosphonate esters | High enantiomeric excess |
Note: dr = diastereomeric ratio, er = enantiomeric ratio, ee = enantiomeric excess.
Chiral Catalyst Development for Asymmetric Phosphonylation
Asymmetric hydrophosphonylation, often referred to as the Pudovik reaction, represents one of the most direct methods for synthesizing chiral α-hydroxyphosphonates through the addition of a phosphite to an aldehyde. The development of effective chiral catalysts has been crucial to rendering this transformation enantioselective. Both organocatalysis and metal-based catalysis have emerged as powerful tools for this purpose. mdpi.com
Organocatalysis has seen significant advancements, with simple chiral amines and their derivatives being used to catalyze the hydrophosphonylation of α,β-unsaturated aldehydes with high chemo- and enantioselectivity. diva-portal.orgunibo.it For instance, squaramide-based catalysts have been successfully employed in the hydrophosphonylation of various aldehydes, affording α-hydroxy phosphonates in high yields and enantioselectivities. rsc.org Similarly, chiral secondary amines, such as diphenylprolinol silyl (B83357) ethers, have proven effective in promoting the conjugate addition of phosphines to unsaturated aldehydes, leading to chiral phosphine intermediates with excellent enantiomeric excess (ee). researchgate.netnih.gov
In parallel, metal-based catalytic systems have been explored. Chiral phosphine oxides, such as the atropisomeric ligand BINAPO, can act as Lewis bases to catalyze the enantioselective phosphonylation of aldehydes in the presence of silicon tetrachloride, yielding optically active hydroxyphosphonates. mdpi.com Furthermore, optically active aluminum-Salalen complexes have demonstrated utility as catalysts for the hydrophosphonylation of both aromatic and aliphatic aldehydes, achieving good enantioselectivity. The unique distorted triangular bipyramidal structure of these complexes is believed to be key to their stereochemical control. mdpi.com
| Catalyst Type | Specific Catalyst/Ligand | Substrate Example | Enantioselectivity (ee) | Reference |
| Organocatalyst | Squaramide | Aromatic Aldehydes | High | rsc.org |
| Organocatalyst | Diphenylprolinol TMS Ether | α,β-Unsaturated Aldehydes | 84–99% | mdpi.comresearchgate.net |
| Metal Complex | Aluminum-Salalen | Aromatic/Aliphatic Aldehydes | Up to 86% | mdpi.comresearchgate.net |
| Lewis Base | Chiral Phosphine Oxide (BINAPO) | Benzaldehyde | High | mdpi.com |
Diastereoselective Control in Carbon-Phosphorus Bond Formation
When a substrate or reagent already contains a stereocenter, the formation of a new C-P bond can lead to the creation of diastereomers. Diastereoselective control involves guiding the reaction to preferentially form one diastereomer over others. A prominent strategy in this area is the use of chiral auxiliaries attached to the phosphorus atom. H-phosphonates derived from chiral alcohols, such as BINOL, TADDOL, or menthol, serve as effective chiral reagents for this purpose. rsc.org
The addition of these chiral H-P species to prochiral aldehydes and imines allows for the synthesis of structurally diverse organophosphorus compounds with high levels of diastereoselectivity. rsc.org For example, the hydrophosphonylation of aldehydes using an (R,R)-TADDOL-derived H-phosphonate has been shown to be a general and diastereoselective method. rsc.org The stereochemical outcome of these reactions is highly dependent on the reaction conditions. The choice of base and, critically, the reaction temperature can have a profound effect on the diastereomeric ratio (dr) of the product. Low temperatures, such as -78 °C, are often required to achieve high diastereoselectivity. rsc.org This methodology allows the chirality of the auxiliary to direct the approach of the nucleophilic phosphorus to the electrophilic carbonyl or imine carbon, thereby controlling the configuration of the newly formed stereocenter. rsc.orgresearchgate.net
| Chiral Auxiliary | Electrophile | Key Condition | Diastereomeric Ratio (dr) | Reference |
| (R,R)-TADDOL | Aldehydes | Low Temperature (-78 °C) | High | rsc.org |
| BINOL | Halides (alkylation) | Deprotonation-alkylation | High | rsc.org |
| (-)-Menthol | Allylic Carbonates | Quinine as base | up to 94:6 | rsc.orgresearchgate.net |
Investigation of Substrate-Controlled Stereoselectivity
Substrate-controlled stereoselectivity relies on the inherent chirality within the electrophilic substrate (e.g., an aldehyde or imine) to direct the stereochemical course of the C-P bond-forming reaction. In this approach, an achiral phosphorus nucleophile attacks a chiral substrate, and the existing stereocenter(s) in the substrate dictate the facial selectivity of the addition.
A clear example of this principle is the reaction of chiral aldehydes with achiral phosphites. The reaction of chiral 2,3-O-isopropylidene-(R)-glyceraldehyde with di(1R,2S,5R)-menthylphosphite illustrates a "double diastereoselection" scenario, where both the nucleophile and the electrophile are chiral, leading to a specific, highly controlled stereochemical outcome. mdpi.com However, even when using a simple achiral phosphite like triethyl phosphite, the chirality of the glyceraldehyde derivative can effectively bias the nucleophilic attack to one face of the carbonyl group, resulting in the preferential formation of one diastereomer. The steric and electronic environment established by the substrate's existing stereocenter(s) creates a facial bias, guiding the incoming nucleophile to the less hindered trajectory and thus determining the configuration of the new stereogenic center. This strategy is particularly valuable as it leverages the readily available chirality of starting materials derived from natural sources, such as carbohydrates or amino acids, to build new stereocenters with predictable relative stereochemistry. mdpi.com
| Chiral Substrate | Phosphorus Reagent | Principle of Control | Outcome | Reference |
| Chiral Aldehyde (e.g., glyceraldehyde derivative) | Achiral Dialkyl/Trialkyl Phosphite | Facial selectivity guided by existing stereocenter(s) | Preferential formation of one diastereomer | mdpi.com |
| Chiral Imines | Achiral H-phosphonate | Steric hindrance from substituents on the chiral imine | Diastereomerically enriched α-aminophosphonates | mdpi.com |
Mechanistic Investigations and Reaction Dynamics of Diethyl 2 Methylphenyl Methyl Phosphate Formation
Elucidation of Detailed Reaction Pathways
The formation of the carbon-phosphorus bond in phosphonates is typically achieved through nucleophilic attack of a phosphorus(III) species on an electrophilic carbon. The precise mechanism of this bond formation can vary significantly depending on the substrates, reagents, and reaction conditions.
The synthesis of benzylphosphonates, such as diethyl (2-methylphenyl)methyl phosphate (B84403), often proceeds via nucleophilic substitution reactions. The two primary mechanisms are the SN1 (substitution nucleophilic unimolecular) and SN2 (substitution nucleophilic bimolecular) pathways. The distinction lies in the timing of the bond-breaking and bond-forming steps. dntb.gov.ua
In some cases, particularly with allylic or benzylic systems, an SN2' mechanism can occur, where the nucleophile attacks at the end of a double bond, leading to a rearranged product. Isotopic labeling studies in related systems have provided evidence for both SN2 and SN2' products, suggesting a complex mechanism that may involve carbocationic character.
| Feature | SN1 Mechanism | SN2 Mechanism |
|---|---|---|
| Kinetics | Unimolecular (Rate = k[Substrate]) | Bimolecular (Rate = k[Substrate][Nucleophile]) |
| Mechanism | Two steps, proceeds through a carbocation intermediate | One step, concerted reaction |
| Substrate Preference | Tertiary > Secondary >> Primary (favors stable carbocations) | Methyl > Primary > Secondary >> Tertiary (sensitive to steric hindrance) |
| Nucleophile | Weak nucleophiles are effective | Requires strong nucleophiles |
| Stereochemistry | Racemization | Inversion of configuration |
| Solvent | Favored by polar protic solvents | Favored by polar aprotic solvents |
The potential for carbocation formation is a critical determinant in the reaction pathway for diethyl (2-methylphenyl)methyl phosphate synthesis. The electrophile, (2-methylphenyl)methyl halide or a related species with a good leaving group, can potentially ionize to form a secondary benzylic carbocation.
This intermediate's stability is enhanced by two key factors:
Hyperconjugation: The adjacent methyl group on the phenyl ring provides some electron-donating stabilization.
Resonance: The positive charge can be delocalized into the aromatic ring, significantly stabilizing the carbocation.
The stability of this carbocation makes an SN1-like pathway more favorable than for simple secondary alkyl halides. beilstein-journals.org Indeed, studies on the conversion of benzylic alcohols to phosphonates using zinc iodide have suggested that the reaction may proceed through an SN1-like mechanism. However, other research indicates that the formation of a completely free carbocation might be avoided, suggesting a continuum between pure SN1 and SN2 mechanisms, possibly involving ion pairs. The formation of both SN2 and SN2' products in some allylic phosphonate syntheses also points towards a process with significant carbocationic character. The hydrolysis of certain phosphonates can also proceed via an SN1 mechanism, where the rate is governed by the stability of the carbocation formed after protonation. rsc.org
In many common phosphonate syntheses, particularly the Michaelis-Arbuzov reaction, a key intermediate is the quasiphosphonium salt (also referred to as a phosphonium (B103445) intermediate). nih.govwikipedia.orgnorthwestern.edu This intermediate forms from the nucleophilic attack of the lone pair of electrons on the phosphorus atom of a trialkyl phosphite (B83602) onto the electrophilic carbon of an alkyl halide. jk-sci.comwikipedia.org
The reaction proceeds in two main steps:
Formation of the Quasiphosphonium Salt: This is an SN2 attack by the phosphorus(III) nucleophile on the alkyl halide, resulting in a positively charged, tetra-coordinated phosphorus species, the quasiphosphonium salt. jk-sci.comnorthwestern.edu (RO)₃P + R'X → [(RO)₃PR']⁺X⁻
Dealkylation: The halide anion, which was displaced in the first step, then acts as a nucleophile and attacks one of the alkoxy carbons of the phosphonium salt in a second SN2 reaction. nih.govnorthwestern.edu This step results in the formation of the final pentavalent phosphonate and a new alkyl halide. northwestern.edu [(RO)₃PR']⁺X⁻ → (RO)₂P(=O)R' + RX
The quasiphosphonium intermediate is typically unstable and reacts further to yield the final product. jk-sci.com However, in some cases, such as with triaryl phosphites, the phosphonium salt can be stable and isolable. nih.govnorthwestern.edu The stability and reactivity of these intermediates are central to the outcome of the reaction. For instance, in reactions with α-haloketones, the intermediate can rearrange via the Perkow reaction pathway to yield a vinyl phosphate instead of the expected phosphonate. nih.govnih.gov
Photoinduced reactions offer alternative pathways for the formation of organophosphorus compounds, sometimes proceeding through unique intermediates not accessible via thermal reactions. An exciplex , or excited-state complex, is a transient species formed between an electronically excited molecule and a ground-state molecule. dntb.gov.uacity.ac.uk These complexes are characterized by charge-transfer interactions and can be key intermediates in photochemical electron-transfer processes. city.ac.uk
In the context of organophosphorus chemistry, photoinduced reactions can facilitate the formation of P-C bonds. While direct evidence for an exciplex-mediated synthesis of this compound is not prominent, the general principles of photochemistry are applicable. Photoinduced electron transfer (PET) can generate highly reactive radical ions from precursors. city.ac.uk For example, a photoredox catalyst can absorb light and form an exciplex, which then engages in electron transfer with a substrate to initiate a reaction.
The photooxidation of certain anthracenyl phosphorus compounds has been shown to proceed via a Type II process, involving singlet oxygen and a 9,10-endoperoxide intermediate, which can subsequently fragment. While not involving an exciplex, this demonstrates the potential of photochemical methods in transforming organophosphorus compounds. rsc.org The formation of phosphonates from alkyl/arylhydrazines and trialkylphosphites has also been achieved using visible light and a zinc phthalocyanine (B1677752) catalyst, proceeding through radical intermediates. Such photo-initiated radical reactions provide a mechanistic alternative to traditional nucleophilic substitution pathways.
Rearrangement Reactions Involving Phosphorus Centers
Rearrangement reactions are fundamental in organic chemistry and can play a significant role in the synthesis and transformation of organophosphorus compounds. These reactions can sometimes be unintended side reactions or, when controlled, powerful synthetic tools.
The Phospha-Brook rearrangement is a notable rearrangement involving a phosphorus center. It describes the base-catalyzed migration of a phosphoryl group from a carbon atom to the oxygen of a hydroxyl group, converting an α-hydroxyphosphonate into a phosphate ester. nih.gov This rearrangement is an isomerization process and is particularly relevant for α-hydroxyphosphonates that possess electron-withdrawing substituents on the α-carbon. nih.gov
The general mechanism involves the deprotonation of the hydroxyl group to form an alkoxide. This alkoxide then undergoes an intramolecular nucleophilic attack on the adjacent phosphorus atom, leading to a pentacoordinate phosphorus intermediate (an oxaphosphirane), which then resolves to the more stable phosphate by cleavage of the P-C bond. nih.gov The process effectively generates an α-oxygenated carbanion, which is subsequently protonated. wikipedia.org
| Catalyst/Base | Substrate Type | Typical Conditions | Key Feature |
|---|---|---|---|
| DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) | α-Hydroxyphosphonates from α,β-unsaturated trifluoromethyl ketones | Solvent-free or in solution | Promotes rearrangement over simple addition. |
| Cs₂CO₃ / TEBAC | 1-Aryl-1-hydroxymethylphosphonates | Acetonitrile (B52724), Room Temperature | Solid-liquid phase transfer catalysis. nih.gov |
| nBuLi (n-Butyllithium) | Diethyl phosphite and aldehydes | Solvent-free | Strong base catalysis. |
| P2-tBu (Brønsted base) | SPO-modified precursors and aldehydes | Catalytic | Enables cascade reactions. |
| Guanidine | Fluoromethyl ketones and chiral H-phosphonates | Mild conditions | Promotes asymmetric rearrangement. wikipedia.org |
This rearrangement is a powerful synthetic tool as it allows for umpolung (polarity inversion) of reactivity, generating nucleophilic carbanions that can participate in further C-C bond-forming reactions. wikipedia.org While the Phospha-Brook rearrangement leads to a phosphate, its study is crucial in the context of phosphonate synthesis as the precursor, an α-hydroxyphosphonate, is often synthesized via the Pudovik reaction, a common method for creating the C-P bond found in phosphonates. Understanding the conditions that favor or suppress this rearrangement is essential for controlling the product outcome in reactions starting from aldehydes and dialkyl phosphites.
Phosphate-Phosphonate Rearrangements
Phosphate-phosphonate rearrangements are isomerization processes where a phosphate ester converts into a phosphonate, involving the migration of a group from an oxygen atom to the phosphorus atom. This transformation is significant as it results in the formation of a direct and stable phosphorus-carbon (P-C) bond, a hallmark of phosphonates. eurekaselect.com
The rearrangement can be induced by strong bases, such as organolithium reagents. acs.org The mechanism often proceeds through the deprotonation of a carbon atom adjacent to the phosphate oxygen, generating a carbanionic intermediate. acs.orgscilit.com This is followed by an intramolecular nucleophilic attack of the carbanion on the electrophilic phosphorus center, leading to the cleavage of a phosphorus-oxygen (P-O) bond and the formation of a new P-C bond. acs.org
For instance, studies on N-Boc-phosphoramidates have shown that metalation with strong lithium bases can lead to the formation of short-lived, dipole-stabilized α-heteroatom substituted alkyllithiums. acs.org These intermediates then undergo a migration of the dialkoxyphosphinyl group from the heteroatom (like oxygen or nitrogen) to the adjacent carbon atom. acs.orgnih.gov The stereochemistry of these reactions is a critical aspect of investigation; in some cases, the migration of the phosphorus substituent from a nitrogen to a carbon atom has been observed to proceed with retention of configuration, although some racemization can occur due to the potential for epimerization in the carbanionic intermediate. acs.org
Conversely, the reverse reaction, a phosphonate-phosphate rearrangement, is also a known process in organophosphorus chemistry. acs.org
Sigmatropic Rearrangements in Organophosphates
Sigmatropic rearrangements are pericyclic reactions where one sigma (σ) bond is altered to another in an uncatalyzed intramolecular process. wikipedia.org This involves the migration of a σ-bond adjacent to one or more π-electron systems to a new position, with a simultaneous reorganization of the π-bonds. wikipedia.orglibretexts.org These reactions are classified by an order term [i,j], which denotes the number of atoms over which each end of the σ-bond has moved. wikipedia.org
While less common than in all-carbon systems, organophosphates can participate in sigmatropic rearrangements. A notable example is the acs.orgorganic-chemistry.org-phospha-Brook rearrangement, which has been utilized in the synthesis of various heterocyclic compounds. nih.gov Another significant process is the anionic phospha-Fries rearrangement, which typically involves the isomerization of aryl phosphates to aryl phosphonates in the presence of a strong base like lithium diisopropylamide (LDA). nih.gov
The nih.govnih.gov sigmatropic rearrangement is one of the most well-studied types, with the Cope and Claisen rearrangements being prominent examples. libretexts.orgyoutube.comyoutube.com The Claisen rearrangement, specifically, involves an allyl vinyl ether which, upon heating, rearranges to form a γ,δ-unsaturated carbonyl compound. youtube.comyoutube.com An organophosphorus variant of this reaction can be envisaged where an allyl group migrates within a phosphate or phosphonate structure. These reactions typically proceed through a highly ordered, six-membered cyclic transition state. youtube.com The thermodynamic driving force for such reactions is often the formation of a more stable product, such as a compound with a strong carbonyl bond. youtube.com
Catalysis in Mechanistic Context
Catalysis is fundamental to controlling the efficiency and selectivity of phosphonate synthesis. Both Brønsted and Lewis acids are employed to facilitate these transformations, influencing reaction rates and mechanistic pathways.
Influence of Brønsted Acid Catalysis on Phosphonate Transformations
Brønsted acids are effective catalysts for various transformations of phosphonate esters. mdpi.com Research has demonstrated their utility in the conversion of phosphonate esters to phosphonic acids through hydrolysis. nih.govacs.org For example, trifluoromethyl sulfonic acid (TfOH) can catalyze the hydrolysis of a range of alkyl-, alkenyl-, and aryl-substituted phosphonates to their corresponding phosphonic acids at elevated temperatures in the presence of water (a "wet" process). nih.govacs.org
A plausible mechanism for this hydrolysis involves the initial protonation of the phosphonate by the Brønsted acid. acs.org This protonation activates the phosphonate, making it more susceptible to nucleophilic attack by water. The reaction can proceed via an SN2-type attack at the alkyl group of the ester, leading to C-O bond cleavage. acs.org
Interestingly, under certain conditions, these transformations can occur in the absence of water (a "dry" process). acs.orgacs.org For instance, dibenzyl phosphonates can be smoothly converted to the corresponding phosphonic acids at 80 °C in toluene (B28343). acs.org This method can also be used for the selective conversion of mixed benzyl (B1604629) phosphonates to the corresponding mono phosphonic acids. acs.org Solid acid catalysts, such as Nafion, have also shown high catalytic activity for these reactions, offering a practical method for large-scale synthesis. nih.govacs.org
| Catalyst | Substrate Type | Condition | Outcome |
| Trifluoromethyl sulfonic acid (TfOH) | General alkyl/aryl phosphonates | "Wet" (with H₂O), 140 °C | Hydrolysis to phosphonic acids nih.govacs.org |
| Trifluoromethyl sulfonic acid (TfOH) | Dibenzyl phosphonates | "Dry" (in toluene), 80 °C | Conversion to phosphonic acids acs.org |
| Trifluoromethyl sulfonic acid (TfOH) | Di-tert-butyl phosphonates | "Dry", Room Temperature | Conversion to phosphonic acids acs.org |
| Nafion (Solid Acid) | Various phosphonates | "Wet" or "Dry" | High catalytic activity for conversion to phosphonic acids nih.govacs.org |
Lewis Acid Mediated Processes in Phosphonate Synthesis
Lewis acids play a crucial role in mediating the synthesis of phosphonates, particularly through the Michaelis-Arbuzov reaction. eurekaselect.comacs.org The traditional Michaelis-Arbuzov reaction often requires high temperatures to proceed. organic-chemistry.org However, the use of Lewis acid catalysts allows the reaction to occur under milder conditions, such as at room temperature. acs.orgorganic-chemistry.org This method facilitates the preparation of various arylmethyl and heteroarylmethyl phosphonate esters in good yields from the corresponding halides or alcohols and a trialkyl phosphite. acs.orgorganic-chemistry.org
Lewis acids such as InBr₃, ZnBr₂, and zinc iodide can be used as catalysts. organic-chemistry.orguiowa.edu The reaction mechanism is believed to proceed through an SN1-like pathway. organic-chemistry.orguiowa.edu The Lewis acid coordinates to the leaving group (e.g., a hydroxyl or halide) of the substrate, facilitating its departure and the formation of a carbocation intermediate. This carbocation is then attacked by the nucleophilic phosphorus of the trialkyl phosphite, leading to the formation of the phosphonate product after rearrangement. uiowa.edu The SN1 nature of the mechanism has been supported by experiments using chiral benzylic alcohols and bromides, which result in racemic products. organic-chemistry.org This methodology is versatile and has been successfully applied to both electron-rich and electron-deficient substrates. organic-chemistry.orguiowa.edu
| Lewis Acid Catalyst | Substrate | Yield | Reference |
| InBr₃ | Benzylic Halides/Alcohols | Good to Excellent (75-93%) | organic-chemistry.org |
| ZnBr₂ | Benzylic Halides/Alcohols | Good to Excellent (75-93%) | organic-chemistry.org |
| Zinc Iodide | Benzylic Alcohols | Good | uiowa.edu |
Kinetic and Thermodynamic Studies of Catalyzed Reactions
The final product distribution in a chemical reaction can be governed by either kinetic or thermodynamic control. wikipedia.org Under kinetic control, the major product is the one that is formed fastest, as it proceeds through the transition state with the lowest activation energy. libretexts.org Under thermodynamic control, the reaction is reversible and allowed to reach equilibrium, resulting in the most stable product predominating. wikipedia.orglibretexts.org Reaction conditions such as temperature, pressure, and solvent play a critical role in determining which pathway is favored. wikipedia.org
In the context of organophosphorus chemistry, kinetic and thermodynamic principles are essential for understanding reaction outcomes. For example, in the deprotonation of an unsymmetrical ketone to form an enolate, the use of low temperatures and sterically demanding bases favors the kinetic product, which results from the removal of the most accessible proton. wikipedia.org
Studies on the combustion and oxidation of organophosphorus compounds provide insight into their reactivity and stability. researchgate.netacs.org Kinetic studies of the heterogeneous oxidation of organophosphate flame retardants by OH radicals, for instance, help determine their atmospheric persistence and transformation pathways. acs.org The reaction rate constants can exhibit complex temperature dependencies, which are crucial for modeling the behavior of these compounds under various conditions. researchgate.net Adsorption studies of organophosphorus compounds also utilize kinetic and thermodynamic models to describe the adsorption process, indicating whether it is spontaneous, endothermic, and follows a particular kinetic order, such as the pseudo-second-order model which suggests chemisorption. researchgate.net These fundamental studies are vital for predicting the behavior of compounds like this compound in complex chemical environments.
Theoretical Chemistry and Computational Analysis of Diethyl 2 Methylphenyl Methyl Phosphate Systems
Quantum Chemical Calculations of Electronic Structure and Bonding
Quantum chemical calculations are fundamental to understanding the intrinsic properties of Diethyl (2-methylphenyl)methyl phosphate (B84403) at the molecular level. These methods, particularly Density Functional Theory (DFT), provide a robust framework for analyzing its electronic structure and the nature of its chemical bonds. nih.govunipd.it
The electronic properties are often described by the frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a critical parameter that indicates the chemical reactivity and kinetic stability of the molecule. researchgate.netnih.gov For organophosphates, the HOMO is typically localized on the oxygen atoms, particularly the phosphoryl oxygen, while the LUMO is often centered on the phosphorus atom, indicating its susceptibility to nucleophilic attack. researchgate.net
Molecular electrostatic potential (MEP) maps provide a visual representation of the charge distribution. For Diethyl (2-methylphenyl)methyl phosphate, these maps would show negative potential (red regions) localized around the highly electronegative oxygen atoms of the phosphate group, highlighting them as sites for electrophilic attack. researchgate.net Conversely, positive potential (blue regions) would be found around the hydrogen atoms. researchgate.net
Table 1: Predicted Structural and Electronic Parameters from Quantum Chemical Calculations
Note: These are typical values for similar organophosphate esters derived from DFT calculations and may vary slightly for the specific compound.
| Parameter | Description | Predicted Value Range |
| P=O Bond Length | The distance between the phosphorus and the phosphoryl oxygen atom. | 1.45 - 1.48 Å |
| P-O Bond Length | The distance between the phosphorus and the ester oxygen atoms. | 1.57 - 1.62 Å |
| P-C Bond Length | The distance between the phosphorus and the benzylic carbon atom. | 1.80 - 1.85 Å |
| O=P-O Bond Angle | The angle between the phosphoryl oxygen, phosphorus, and an ester oxygen. | 115° - 119° |
| HOMO Energy | Energy of the Highest Occupied Molecular Orbital. | -6.5 to -7.5 eV |
| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. | -0.5 to 0.5 eV |
| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO. | 6.5 to 7.5 eV |
Computational Mechanistic Elucidation of Phosphorylation Pathways
Computational chemistry is a powerful tool for elucidating the detailed mechanisms of chemical reactions, such as the formation of this compound. nih.gov Phosphorylation, the process of adding a phosphate group to a molecule, can proceed through several potential pathways. Theoretical calculations allow chemists to map out the potential energy surface for the reaction, identifying the most energetically favorable route.
The synthesis of this compound likely involves the reaction of a diethyl phosphite (B83602) precursor with 2-methylbenzaldehyde (B42018), followed by further reaction. A key mechanistic step in many organophosphorus reactions is nucleophilic attack at the phosphorus center. nih.gov Computational studies on the hydrolysis of phosphate esters, a related process, have explored both associative and dissociative mechanisms. acs.org
In an associative mechanism , the nucleophile adds to the phosphorus atom first, forming a pentacovalent phosphorane intermediate or transition state.
In a dissociative mechanism , a leaving group departs first, generating a metaphosphate intermediate, which is then attacked by the nucleophile.
By calculating the activation energies for each step in these competing pathways, computational models can predict which mechanism is dominant. acs.org For many acyclic phosphate esters, the reaction tends to proceed through an associative, S_N2-like pathway, where bond formation and bond breaking occur in a concerted or near-concerted fashion. nih.gov The calculations involve optimizing the geometries of the reactants, products, and any transition states and intermediates along the reaction coordinate. The energy differences between these structures reveal the reaction's thermodynamic and kinetic feasibility. dtic.mil
Molecular Dynamics Simulations of Reaction Intermediates and Transition States
While quantum chemical calculations provide a static picture of a reaction, Molecular Dynamics (MD) simulations introduce the element of time and temperature, offering insights into the dynamic behavior of molecules. acs.org MD simulations are particularly useful for studying the stability and conformational flexibility of reaction intermediates and transition states in a solvent environment. nih.govumd.edu
For a phosphorylation reaction leading to this compound, an MD simulation could model the pentacovalent phosphorane intermediate. The simulation would track the atomic motions of the intermediate and the surrounding solvent molecules over time (typically nanoseconds). acs.org This allows for the analysis of:
Structural Stability : By monitoring parameters like the root-mean-square deviation (RMSD) of the atomic positions, researchers can assess whether the intermediate is a stable species or a fleeting transition state. acs.org
Solvent Effects : MD simulations explicitly model the interactions between the solute and solvent molecules. This is crucial for understanding how the solvent stabilizes charged intermediates or transition states through hydrogen bonding or other electrostatic interactions. dtic.mil
Conformational Sampling : The simulation can explore different conformations of the intermediate, revealing the most populated and energetically favorable shapes. This is important as the geometry of the intermediate can dictate the stereochemical outcome of the reaction.
MD simulations can also be combined with quantum mechanics in QM/MM (Quantum Mechanics/Molecular Mechanics) methods. nih.gov In this hybrid approach, the chemically active region (the reaction intermediate) is treated with high-level quantum mechanics, while the surrounding solvent and parts of the molecule are treated with more computationally efficient classical mechanics. nih.gov This allows for an accurate description of the reaction chemistry while still accounting for the dynamic effects of the larger environment. nih.gov
Density Functional Theory (DFT) Studies on Reactivity and Selectivity
Density Functional Theory (DFT) is the workhorse of modern computational chemistry for studying the reactivity and selectivity of organic reactions. nih.gov Its balance of accuracy and computational cost makes it ideal for analyzing molecules of the size and complexity of this compound. nih.gov
DFT calculations can be used to quantify the reactivity of different sites within the molecule. By calculating conceptual DFT-based descriptors, such as Fukui functions or dual descriptors, one can predict which atoms are most susceptible to nucleophilic or electrophilic attack. researchgate.net For instance, in the reaction of a phosphite with an aldehyde, DFT can help determine whether the initial attack is more likely to occur at the carbonyl carbon or another site.
Selectivity, particularly regioselectivity, is another key area where DFT provides critical insights. If a reaction can produce multiple isomers, DFT can be used to calculate the activation barriers for the formation of each product. nih.gov According to transition state theory, the product formed via the lowest energy barrier will be the kinetically favored product.
A study on the reaction between diethyl trichloro-methyl phosphonate (B1237965) and diphenyl methyl phosphinite used DFT (B3LYP/6-311G(d,p)) to investigate the reaction pathways. researchgate.net The calculations of global indices confirmed the nucleophilic and electrophilic nature of the reactants, and the analysis of the potential energy surface explained the experimentally observed regioselectivity. researchgate.net A similar approach applied to the synthesis of this compound would involve modeling the different possible modes of attack and comparing their respective transition state energies to predict the major product.
Table 2: Application of DFT in Reactivity and Selectivity Studies
| DFT Application | Description | Information Gained |
| Transition State Search | Locating the highest energy point along a reaction pathway. | Calculation of activation energy (reaction barrier), which determines reaction rate. |
| Reaction Path Following | Mapping the entire energy profile from reactants to products. | Confirmation that a transition state connects the correct reactants and products. |
| Conceptual DFT | Calculating reactivity indices like chemical potential, hardness, and Fukui functions. | Identification of the most electrophilic and nucleophilic sites in a molecule. |
| Thermodynamic Calculations | Computing the free energies of reactants and products. | Determination of reaction spontaneity and product stability (thermodynamic control). |
Computational Prediction of Novel Synthetic Routes and Catalytic Efficiencies
Beyond analyzing existing reactions, computational chemistry is increasingly used as a predictive tool to design new synthetic routes and to screen for efficient catalysts in silico. researchgate.netcore.ac.uk This approach can significantly accelerate the discovery process by prioritizing promising candidates for experimental validation. researchgate.net
For a target molecule like this compound, a computational workflow could involve:
Retrosynthetic Analysis : Proposing several plausible disconnection approaches on a computer.
Reaction Feasibility Screening : For each proposed synthetic step, using quantum chemistry (like DFT) to quickly estimate the reaction thermodynamics and kinetics. Unfavorable reactions with very high activation barriers or positive free energy changes can be discarded early.
Catalyst Design and Screening : If a step requires a catalyst, computational methods can be used to design and evaluate potential candidates. This can involve creating a virtual library of catalysts (e.g., different Lewis acids or organocatalysts) and calculating the activation energy for the reaction with each one. The catalyst that produces the largest decrease in the activation barrier is predicted to be the most efficient. core.ac.uk
The prediction of catalytic efficiency involves calculating the entire catalytic cycle. This provides a detailed understanding of the rate-determining step and can reveal potential catalyst deactivation pathways. nih.gov While designing catalysts from first principles remains a significant challenge, these computational screening methods provide a powerful strategy for optimizing catalytic processes. researchgate.net
Quantitative Structure-Activity Relationships (QSAR) for Phosphonate-Based Systems
Quantitative Structure-Activity Relationship (QSAR) modeling is a statistical approach used to correlate the chemical structure of a series of compounds with a specific activity, such as biological potency or toxicity. researchgate.net For organophosphorus compounds, QSAR models are frequently developed to predict their activity as inhibitors of enzymes like acetylcholinesterase (AChE). researchgate.netnih.gov
A QSAR study on phosphonate-based systems involves several key steps:
Data Set Collection : Assembling a group of phosphonate or phosphate compounds with experimentally measured activity data. thieme-connect.com
Descriptor Calculation : For each molecule in the data set, calculating a large number of numerical parameters, known as molecular descriptors. These can describe various aspects of the molecule:
Constitutional : Molecular weight, atom counts.
Topological : Describing atomic connectivity.
Quantum Chemical : HOMO/LUMO energies, dipole moment, atomic charges calculated via methods like DFT. researchgate.net
Hydrophobicity : Such as the octanol-water partition coefficient (log P).
Model Building : Using statistical methods like Multiple Linear Regression (MLR) or machine learning algorithms to build a mathematical equation that relates a subset of the descriptors to the observed activity. nih.gov
Validation : Rigorously testing the model's predictive power using internal (e.g., cross-validation) and external validation sets of compounds not used in model training. thieme-connect.com
A typical QSAR model might take the form: log(Activity) = c₀ + c₁(Descriptor A) + c₂(Descriptor B) + ...
For organophosphates, QSAR studies have shown that both electronic properties (like the HOMO-LUMO gap) and steric/hydrophobic parameters are often crucial for predicting their biological activity. researchgate.netnih.gov These models can then be used to predict the activity of new, untested compounds like this compound, helping to prioritize synthesis and testing efforts and to assess potential biological effects. researchgate.net
Chemical Transformations and Derivatization Strategies for Diethyl 2 Methylphenyl Methyl Phosphate
Selective Hydrolysis and De-esterification of Phosphonate (B1237965) Esters to Phosphonic Acids
The conversion of diethyl phosphonate esters to their corresponding phosphonic acids is a fundamental transformation in organophosphorus chemistry. The cleavage of the stable P-O-C bond requires specific and often carefully chosen methods to ensure high yields and to preserve other functional groups within the molecule.
Direct hydrolysis using concentrated strong acids is a conventional method for de-esterifying phosphonate esters. tandfonline.comnih.gov This reaction typically involves heating the phosphonate ester with an excess of a strong acid, such as concentrated hydrochloric acid (HCl) or hydrobromic acid (HBr). nih.govnih.gov The hydrolysis proceeds in a stepwise manner, first cleaving one ethyl group to form the monoester intermediate, followed by the cleavage of the second ethyl group to yield the final phosphonic acid. nih.gov
The general mechanism involves the protonation of the phosphoryl oxygen, which increases the electrophilicity of the phosphorus atom, followed by a nucleophilic attack by a water molecule on the ethyl group's carbon atom (SN2 mechanism). nih.gov
Reaction Scheme for Acidic Hydrolysis: (CH₃C₆H₄)CH(CH₃)P(O)(OCH₂CH₃)₂ + 2 H₂O --[H⁺, Δ]--> (CH₃C₆H₄)CH(CH₃)P(O)(OH)₂ + 2 CH₃CH₂OH
While effective, these conditions are often harsh and can lead to the degradation of molecules containing acid-sensitive functional groups. tandfonline.com The requirement for high temperatures and strong acids limits the applicability of this method for complex substrates. beilstein-journals.orgbeilstein-journals.org
To overcome the limitations of harsh acidic hydrolysis, milder methods involving silyl (B83357) halides have been developed. These methods are highly efficient for the dealkylation of phosphonate esters. The most common reagents for this transformation are bromotrimethylsilane (B50905) (TMSBr) and iodotrimethylsilane (B154268) (TMSI), with chlorotrimethylsilane (B32843) (TMSCl) also being used, sometimes with an iodide salt promoter. tandfonline.comrsc.org
The reaction, often referred to as the McKenna reaction when using TMSBr, proceeds in two steps: beilstein-journals.org
Transsilylation: The phosphonate ester reacts with the silyl halide (e.g., TMSBr) to form a bis(trimethylsilyl) ester intermediate and an alkyl halide (ethyl bromide). This step is typically fast and quantitative at or below room temperature. rsc.org
Solvolysis: The silyl ester intermediate is highly susceptible to hydrolysis or alcoholysis. It is easily cleaved by the addition of water or an alcohol like methanol (B129727) under neutral conditions to yield the phosphonic acid and a trimethylsilyl (B98337) ether or alkoxide. tandfonline.combeilstein-journals.org
This approach is noted for its mild conditions and high chemoselectivity, often preserving other ester groups and acid-labile functionalities. beilstein-journals.orgd-nb.info Iodotrimethylsilane is particularly reactive, allowing for rapid and quantitative reactions at room temperature. rsc.org Chlorotrimethylsilane is less reactive but can be an economical option, especially for industrial-scale preparations, often requiring elevated temperatures. tandfonline.com
| Method | Reagents | Typical Conditions | Advantages | Limitations |
|---|---|---|---|---|
| Acidic Hydrolysis | Conc. HCl or HBr, Water | Reflux, elevated temperatures | Simple, inexpensive reagents | Harsh conditions, not suitable for sensitive functional groups tandfonline.com |
| Transsilylation (McKenna Reaction) | Bromotrimethylsilane (TMSBr), then H₂O or MeOH | Room temperature or below | Mild, high yield, chemoselective beilstein-journals.orgd-nb.info | Reagent sensitivity to moisture |
| Transsilylation | Iodotrimethylsilane (TMSI), then H₂O or MeOH | Room temperature | Very rapid and quantitative rsc.org | Reagent cost and stability |
| Transsilylation | Chlorotrimethylsilane (TMSCl), then H₂O or MeOH | Elevated temperatures (130-140 °C) in a sealed vessel tandfonline.com | Economical, suitable for large scale tandfonline.com | Requires higher temperatures, less reactive tandfonline.com |
While strong, concentrated acids are used for direct hydrolysis, Brønsted acids can also be employed as catalysts in dealkylation reactions under specific conditions. Phosphorus-based Brønsted acids, such as diphenyl phosphate (B84403) or even phosphonic acids themselves, can facilitate nucleophilic substitution reactions. nih.gov In the context of dealkylation, a Brønsted acid catalyst can protonate the phosphonate ester, activating it for nucleophilic attack by a suitable nucleophile present in the reaction mixture. This approach is central to developing catalytic systems that can operate under milder conditions than stoichiometric strong acid hydrolysis. For instance, phosphonate-modified materials can act as solid Brønsted acid catalysts for various transformations, highlighting the role of the phosphonic acid group in catalysis. nih.gov
Beyond acidic and silyl halide-mediated methods, other strategies for the selective cleavage of phosphonate esters exist. Basic hydrolysis (saponification) using strong bases like sodium hydroxide (B78521) can cleave the ester bonds to form a phosphonate salt. libretexts.org However, this method is generally less preferred for preparing the free phosphonic acid, as a subsequent acidification step is required. Furthermore, selective mono-dealkylation can be challenging to achieve under basic conditions. rsc.org
Functional Group Interconversions and Tolerance Investigations
A critical aspect of synthetic chemistry is the ability to modify one part of a molecule without affecting another. Investigations into the dealkylation of phosphonate esters often include studies on the tolerance of these methods to various other functional groups.
The transsilylation methods are particularly well-regarded for their chemoselectivity. For example, procedures using TMSI or TMSBr are known to cleave alkyl phosphonate esters without affecting aryl phosphate esters, carboxylate esters, ethers, and various other functional groups. rsc.orgbeilstein-journals.org This high degree of tolerance allows the phosphonic acid moiety to be unmasked late in a synthetic sequence, after other sensitive parts of the molecule have been assembled. Studies have shown that functional groups like amides, nitriles, and even some acid-labile protecting groups can be preserved under carefully controlled transsilylation conditions. tandfonline.com
In contrast, the harsh conditions of strong acid hydrolysis (e.g., refluxing HCl) are incompatible with many functional groups. tandfonline.com Acid-labile groups such as tert-butyl esters, acetals, and some ethers would be cleaved under these conditions.
The phosphate group itself can participate in functional group interconversions. In transition-metal-catalyzed cross-coupling reactions, the diethyl phosphate group can act as a leaving group, enabling the formation of new carbon-carbon or carbon-heteroatom bonds at the benzylic position. mdpi.comnih.gov This transforms the organophosphate into a different class of compound entirely.
Synthesis of Novel Organophosphorus Analogues and Derivatives
Diethyl (2-methylphenyl)methyl phosphate can serve as a starting material for the synthesis of more complex organophosphorus compounds. diva-portal.org The reactivity of the phosphate group and the potential for modification of the aromatic ring or the benzylic position provide several avenues for derivatization.
One major strategy involves using the diethyl phosphate moiety as a leaving group in nucleophilic substitution or cross-coupling reactions. Transition-metal catalysis, particularly with nickel or palladium complexes, can facilitate the reaction of organophosphates with a wide range of nucleophiles, including Grignard reagents (Kumada coupling) or boronic acids (Suzuki coupling). nih.gov This allows for the direct replacement of the phosphate group to form new C-C bonds, providing access to a diverse range of substituted (2-methylphenyl)methane derivatives. mdpi.com
Another approach to creating novel analogues is to first de-esterify the phosphonate to the corresponding phosphonic acid. The resulting (2-methylphenyl)methylphosphonic acid can then be re-esterified with different alcohols to produce new phosphonate esters with varied steric and electronic properties. nih.gov Furthermore, the phosphonic acid can be converted to phosphonic dichlorides, which are versatile intermediates for synthesizing phosphonamides or other phosphorus-containing structures. mdpi.com These transformations allow for the generation of a library of analogues for applications in medicinal chemistry or materials science. nih.gov
| Transformation Type | Reagents/Catalysts | Product Class | Reference |
|---|---|---|---|
| Cross-Coupling (Phosphate as leaving group) | Grignard Reagents, Ni or Fe catalyst | Substituted Alkanes (New C-C bond) | nih.gov |
| Cross-Coupling (Phosphate as leaving group) | Boronic Acids, Pd or Ni catalyst | Substituted Alkanes (New C-C bond) | nih.gov |
| De-esterification followed by Re-esterification | 1. TMSBr, H₂O; 2. R-OH, coupling agent | Novel Phosphonate Esters | nih.gov |
| De-esterification followed by Chlorination | 1. TMSBr, H₂O; 2. SOCl₂ or PCl₅ | Phosphonic Dichlorides | mdpi.com |
Preparation of Mixed Alkyl/Aryl Phosphates
The synthesis of mixed phosphate esters, where the ethyl groups of this compound are replaced by different alkyl or aryl groups, is a valuable strategy for modifying the compound's properties. One common approach involves the conversion of the starting dialkyl phosphate into a more reactive intermediate, such as a phosphoryl chloride.
This transformation can be achieved by reacting the parent phosphate with reagents like phosphorus oxychloride. The resulting dichloridate can then be treated sequentially with different alcohols or phenols to yield unsymmetrical mixed esters. google.com For instance, reacting the intermediate with one equivalent of an alcohol (R'OH) followed by an aryl alcohol (ArOH) would produce a mixed alkyl/aryl phosphate. Careful control of reaction conditions, such as temperature and molar ratios of reactants, is essential to maximize the yield of the desired mixed ester and minimize the formation of symmetrical byproducts. google.com
Another method involves the alcoholysis of a trialkyl phosphate, where an existing alkyl group is exchanged for another by reacting with a different alcohol. google.com This transesterification can also be facilitated by reacting a trialkyl phosphate with an alkyl chlorosulfinate or chloroformate at elevated temperatures. google.com
Table 1: Synthetic Routes to Mixed Phosphate Esters
| Starting Material | Reagent(s) | Intermediate | Second Nucleophile | Product Type |
|---|---|---|---|---|
| Dialkyl Phosphate | Phosphorus Oxychloride | Phosphoryl Dichloride | Alcohol/Phenol | Mixed Alkyl/Aryl Phosphate |
| Trialkyl Phosphate | Alcohol (R'-OH) | N/A | N/A | Mixed Alkyl Phosphate |
Incorporation into Amino Acid-Derived Phosphonamidates
Phosphonamidates, which are structural analogs of amino acids, have garnered significant interest. This compound can be a precursor for the synthesis of these valuable compounds. A widely used method involves the initial conversion of the dialkyl phosphate into a reactive phosphonochloridate intermediate. nih.govencyclopedia.pub This is typically accomplished by reacting the phosphate with a chlorinating agent such as oxalyl chloride or phosphorus pentachloride in an inert solvent like dichloromethane (B109758) (DCM). nih.govmdpi.com
The resulting phosphonochloridate is highly reactive and is generally used immediately without isolation. It can then be reacted with an amino acid ester (e.g., glycine (B1666218) methyl ester) in the presence of a base like triethylamine (B128534) or pyridine (B92270). The amino group of the amino acid ester acts as a nucleophile, displacing the chloride to form the P-N bond characteristic of a phosphonamidate. mdpi.comresearchgate.net This methodology allows for the modular synthesis of a wide array of phosphonamidates by varying both the parent phosphate and the amino acid component. mdpi.com
Table 2: Synthesis of Amino Acid-Derived Phosphonamidates
| Phosphate Precursor | Chlorinating Agent | Amino Acid Ester | Base | Product |
|---|---|---|---|---|
| Diethyl alkylphosphonate | Oxalyl Chloride | Glycine methyl ester | Triethylamine | Diethyl (N-(methoxycarbonyl)methyl)phosphonamidate |
| Diethyl alkylphosphonate | Oxalyl Chloride | L-Alanine ethyl ester | Pyridine | Diethyl (N-(1-ethoxycarbonylethyl))phosphonamidate |
Formation of Related Phosphinic and Phosphoric Acid Esters
The structural framework of this compound is related to other important classes of organophosphorus compounds, such as phosphinic and phosphoric acid esters. While direct conversion is not always straightforward, synthetic routes to these related esters often employ similar principles.
Phosphinic acid esters (phosphinates) are characterized by two P-C bonds and one P-O-C linkage. Their synthesis often starts from precursors like phosphinic chlorides, which are reacted with alcohols.
Phosphoric acid esters , containing three P-O-C linkages, can be synthesized by reacting phosphorus oxychloride (POCl₃) with three equivalents of an alcohol or phenol, or in a stepwise manner with different nucleophiles to create mixed esters. A metal-free activation strategy using triflic anhydride (B1165640) (Tf₂O) and pyridine can generate a highly reactive phosphorylpyridin-1-ium intermediate from a phosphate, which then readily reacts with various nucleophiles, including alcohols, to form diverse phosphate compounds. organic-chemistry.org
Reactions at the Aromatic and Alkyl Moieties of this compound
Beyond the phosphorus center, the 2-methylphenyl (o-tolyl) group and its benzylic methyl group offer sites for further functionalization, enabling the synthesis of more complex derivatives.
Electrophilic Aromatic Substitution on the 2-methylphenyl Group
The benzene (B151609) ring of the molecule can undergo electrophilic aromatic substitution (EAS), where an electrophile replaces a hydrogen atom on the ring. The outcome of this reaction is governed by the directing effects of the substituents already present: the methyl group (-CH₃) and the (diethylphosphoryl)methyl group (-CH₂(PO)(OEt)₂). vanderbilt.edu
Methyl Group (-CH₃): This is an activating group that directs incoming electrophiles to the ortho and para positions (positions 3 and 5 relative to the phosphate-bearing carbon). organicchemistrytutor.comlibretexts.org
The combined influence of these groups means that incoming electrophiles will be predominantly directed to the position para to the methyl group (position 5) and to a lesser extent, the other ortho position (position 3). vanderbilt.edu Reactions like nitration (using HNO₃/H₂SO₄), halogenation (using Br₂/FeBr₃), and Friedel-Crafts acylation would be expected to yield primarily the 5-substituted and 3-substituted isomers. lumenlearning.com
Table 3: Predicted Major Products of Electrophilic Aromatic Substitution
| Reaction | Reagents | Electrophile | Predicted Major Product Position(s) |
|---|---|---|---|
| Nitration | HNO₃, H₂SO₄ | -NO₂ | 5-nitro and 3-nitro derivatives |
| Bromination | Br₂, FeBr₃ | -Br | 5-bromo and 3-bromo derivatives |
Functionalization of the Benzylic Methyl Group
The methyl group attached to the aromatic ring is also a site for chemical modification, distinct from reactions on the ring itself.
Free-Radical Halogenation: In the presence of ultraviolet (UV) light or a radical initiator like N-bromosuccinimide (NBS), the methyl group can undergo free-radical substitution. stackexchange.comwikipedia.orgchemguide.co.uk This reaction selectively replaces one of the methyl hydrogens with a halogen (e.g., bromine), yielding a (bromomethyl)phenyl derivative. This transformation occurs on the side-chain rather than the aromatic core because the benzylic radical intermediate is stabilized by the benzene ring. stackexchange.comchemguide.co.uk
Oxidation: The benzylic methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromic acid (CrO₃). libretexts.org This reaction converts the methyl group into a carboxyl group (-COOH), a transformation that is characteristic of alkyl groups attached to a benzene ring. libretexts.org Milder oxidation conditions can potentially yield the corresponding aldehyde.
Table 4: Reactions at the Benzylic Methyl Group
| Reaction Type | Reagents | Product Functional Group |
|---|---|---|
| Free-Radical Bromination | N-Bromosuccinimide (NBS), light | -CH₂Br |
| Oxidation (Strong) | KMnO₄, heat | -COOH |
Advanced Spectroscopic and Spectrometric Techniques for Structural Elucidation of Phosphonate Esters
Nuclear Magnetic Resonance (NMR) Spectroscopy for Phosphorus-Containing Compounds
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural analysis of organophosphorus compounds. The presence of the phosphorus-31 (³¹P) nucleus, which is 100% naturally abundant and has a spin of ½, provides a direct window into the chemical environment around the phosphorus atom. huji.ac.iloxinst.com For Diethyl (2-methylphenyl)methyl phosphate (B84403), a combination of ¹H, ¹³C, and ³¹P NMR spectroscopy provides a complete picture of its molecular architecture.
¹H NMR Spectroscopy: The proton NMR spectrum is used to identify the hydrogen atoms in the molecule. The spectrum for Diethyl (2-methylphenyl)methyl phosphate is expected to show distinct signals for the aromatic protons, the benzylic proton (methine), the methylene (B1212753) protons of the ethyl groups, the methyl protons of the ethyl groups, and the methyl protons on the phenyl ring. Coupling between the phosphorus nucleus and nearby protons (J-coupling) provides crucial connectivity information. For instance, the benzylic methine proton and the methylene protons of the ethoxy groups will appear as doublets of quartets or complex multiplets due to coupling with both adjacent protons and the phosphorus atom.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the carbon framework of the molecule. nih.govpressbooks.pub Due to the low natural abundance of ¹³C, spectra are typically recorded with proton decoupling, resulting in a singlet for each unique carbon atom. pressbooks.pub Similar to ¹H NMR, coupling between the phosphorus nucleus and nearby carbons provides valuable structural data, with the magnitude of the coupling constant (JP-C) decreasing with the number of bonds separating the nuclei. researchgate.net
³¹P NMR Spectroscopy: The ³¹P NMR spectrum is particularly informative for organophosphorus compounds, offering a wide chemical shift range that is highly sensitive to the electronic environment of the phosphorus atom. huji.ac.iloxinst.com Phosphate esters typically resonate in a distinct region of the spectrum. For this compound, the ³¹P chemical shift is expected to appear in the characteristic range for organophosphates. The spectrum is usually acquired with proton decoupling, resulting in a single sharp peak. huji.ac.il
Interactive Data Table: Predicted NMR Data for this compound
| Nucleus | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) | Assignment |
| ³¹P | -2 to -5 | Singlet (¹H decoupled) | - | P=O |
| ¹H | 7.1 - 7.6 | Multiplet | - | Aromatic (C₆H₄) |
| ¹H | 5.5 - 5.8 | Doublet | ³JP-H ≈ 8-10 Hz | O-CH-Ar |
| ¹H | 4.0 - 4.3 | Doublet of Quartets | ³JP-H ≈ 7-9 Hz, ³JH-H ≈ 7 Hz | O-CH₂-CH₃ |
| ¹H | 2.3 - 2.4 | Singlet | - | Ar-CH₃ |
| ¹H | 1.2 - 1.4 | Triplet | ³JH-H ≈ 7 Hz | O-CH₂-CH₃ |
| ¹³C | 136 - 138 | Doublet | JP-C ≈ 5-7 Hz | Aromatic C (ipso to CH) |
| ¹³C | 125 - 131 | Singlets | - | Aromatic CH |
| ¹³C | 75 - 78 | Doublet | ²JP-C ≈ 6-8 Hz | O-CH-Ar |
| ¹³C | 63 - 66 | Doublet | ²JP-C ≈ 5-7 Hz | O-CH₂-CH₃ |
| ¹³C | 20 - 22 | Singlet | - | Ar-CH₃ |
| ¹³C | 15 - 17 | Doublet | ³JP-C ≈ 6-8 Hz | O-CH₂-CH₃ |
| Note: Predicted values are based on data from analogous compounds such as diethyl phenyl phosphate and diethyl benzylphosphonate. Actual experimental values may vary. rsc.orgchemicalbook.comspectrabase.com |
Mass Spectrometry (MS) Techniques for Structural Confirmation and Purity Assessment
Mass spectrometry (MS) is a powerful technique used to determine the molecular weight and elemental composition of a compound and to deduce its structure by analyzing its fragmentation patterns. selectscience.net When coupled with gas chromatography (GC-MS), it becomes a highly effective method for both identifying and quantifying organophosphorus compounds. nih.govnih.govresearchgate.net
For this compound, electron ionization (EI) would likely induce fragmentation through several predictable pathways. The molecular ion peak (M⁺) may be observed, confirming the molecular weight. Common fragmentation patterns for organophosphate esters involve the cleavage of the P-O-C bonds. nih.gov This can occur through the loss of ethoxy radicals (•OCH₂CH₃) or ethylene (B1197577) molecules (C₂H₄) via McLafferty-type rearrangements. Another significant fragmentation pathway involves the cleavage of the C-O bond attached to the benzyl (B1604629) group, leading to the formation of a stable 2-methylbenzyl cation or radical. pharmacy180.com The resulting fragment ions provide a fingerprint that confirms the identity of the different structural motifs within the molecule.
High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecular ion and its fragments, which allows for the determination of the elemental formula, further solidifying the structural assignment and assessing the purity of the sample.
Interactive Data Table: Predicted Mass Spectrometry Fragments for this compound
| m/z (mass-to-charge ratio) | Predicted Fragment Ion | Possible Neutral Loss | Fragmentation Pathway |
| 258 | [C₁₂H₁₉O₄P]⁺ | - | Molecular Ion (M⁺) |
| 230 | [C₁₀H₁₅O₄P]⁺ | C₂H₄ | McLafferty rearrangement (loss of ethylene) |
| 213 | [C₁₀H₁₄O₃P]⁺ | •OC₂H₅ | Loss of an ethoxy radical |
| 185 | [C₈H₁₀O₃P]⁺ | •OC₂H₅, C₂H₄ | Sequential loss of ethoxy and ethylene |
| 157 | [C₂H₈O₄P]⁺ | •C₈H₉ | Cleavage of the O-C bond to the benzyl group |
| 105 | [C₈H₉]⁺ | C₂H₈O₄P | Formation of the 2-methylbenzyl cation |
| 91 | [C₇H₇]⁺ | CH₂, C₂H₈O₄P | Rearrangement and formation of tropylium (B1234903) ion |
| Note: These are predicted fragmentation patterns. The relative abundance of each ion depends on the ionization energy and the specific mass spectrometer used. nih.gov |
Infrared (IR) and Raman Spectroscopy for Vibrational Analysis
Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule. researchgate.net These methods are excellent for identifying the presence of specific functional groups.
For this compound, the IR spectrum is expected to be dominated by several characteristic absorption bands. The most prominent of these is the strong P=O stretching vibration, which typically appears in the region of 1250-1300 cm⁻¹. The P-O-C stretching vibrations are also characteristic, appearing as strong bands in the 950-1100 cm⁻¹ region. researchgate.net Other notable absorptions include C-H stretching vibrations from the aromatic and alkyl groups (around 2800-3100 cm⁻¹) and aromatic C=C stretching vibrations (around 1450-1600 cm⁻¹).
Raman spectroscopy provides complementary information. While the P=O stretch is also Raman active, non-polar bonds, such as the C=C bonds in the aromatic ring, often produce stronger signals in the Raman spectrum compared to the IR spectrum.
Interactive Data Table: Characteristic Vibrational Frequencies for this compound
| Wavenumber (cm⁻¹) | Intensity | Vibration Type | Functional Group |
| 3050 - 3100 | Medium-Weak | C-H Stretch | Aromatic |
| 2850 - 3000 | Medium | C-H Stretch | Alkyl (CH₃, CH₂) |
| 1600, 1480 | Medium-Weak | C=C Stretch | Aromatic Ring |
| 1250 - 1280 | Very Strong | P=O Stretch | Phosphoryl |
| 1000 - 1100 | Strong | P-O-C Stretch | Phosphate Ester |
| 750 - 780 | Strong | C-H Bend (out-of-plane) | ortho-disubstituted Aromatic |
| Note: Values are based on typical frequency ranges for the specified functional groups in organophosphorus compounds. researchgate.netnih.govchemicalbook.comnist.gov |
X-ray Crystallography for Definitive Solid-State Structural Determination
X-ray crystallography is the most definitive method for determining the three-dimensional structure of a crystalline compound. illinois.edu By analyzing the diffraction pattern of X-rays passing through a single crystal, it is possible to calculate the precise positions of each atom in the crystal lattice, providing unambiguous data on bond lengths, bond angles, and torsional angles. nih.govnih.gov
While a crystal structure for this compound is not publicly available, analysis of related organophosphate structures reveals key conformational features. iucr.orgnih.gov A crystallographic study would definitively establish the conformation of the molecule in the solid state. This includes the rotational orientation of the two ethyl groups and the 2-methylphenylmethyl group around the phosphorus center. Intermolecular interactions, such as hydrogen bonding (if co-crystallized with a suitable solvent) or van der Waals forces that dictate the crystal packing, would also be elucidated. Such detailed structural information is crucial for understanding the molecule's physical properties and for computational modeling studies.
Chromatographic Methods (GC, HPLC) for Analysis and Purification
Chromatographic techniques are essential for the separation, identification, and purification of organophosphorus compounds from complex mixtures. d-nb.info Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are the most commonly employed methods.
Gas Chromatography (GC): GC is well-suited for the analysis of volatile and thermally stable compounds like this compound. Separation is typically achieved using a low-polarity capillary column, such as one with a 5% diphenyl / 95% dimethyl polysiloxane stationary phase (e.g., DB-5MS). nih.gov When coupled with a mass spectrometer (GC-MS), GC provides excellent separation and definitive identification based on both retention time and mass spectrum. nih.govrsc.org Other selective detectors for phosphorus, such as the Nitrogen-Phosphorus Detector (NPD) or Flame Photometric Detector (FPD), can also be used for sensitive and selective quantification. d-nb.info
High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique that can be used for both analytical and preparative purposes. selectscience.netchromatographyonline.comamazonaws.com For this compound, reversed-phase HPLC would be the method of choice. ijcmas.com Separation would be performed on a non-polar stationary phase, such as a C18 column, with a polar mobile phase, typically a mixture of acetonitrile (B52724) and water or methanol (B129727) and water. chromatographyonline.comijcmas.com Detection is commonly achieved using a UV detector, as the aromatic ring of the compound absorbs UV light. For higher specificity and sensitivity, HPLC can be coupled with a mass spectrometer (LC-MS), which is particularly useful for analyzing complex matrices. acs.org HPLC is also the primary method for purifying the compound on a larger scale.
Strategic Utility of Diethyl 2 Methylphenyl Methyl Phosphate in Advanced Synthetic Organic Chemistry
Diethyl (2-methylphenyl)methyl Phosphate (B84403) as a Building Block in Complex Molecule Synthesis
Application in Natural Product and Analogue Synthesis
There is currently no available scientific literature that documents the specific application of Diethyl (2-methylphenyl)methyl phosphate as a building block in the synthesis of natural products or their analogues. Extensive searches of chemical databases and scholarly articles did not yield any instances of its use in this context. The synthesis of natural products often involves the use of phosphonate (B1237965) reagents, such as those employed in the Horner-Wadsworth-Emmons reaction, to form carbon-carbon double bonds. However, the specific structure of this compound has not been reported in the assembly of complex natural product scaffolds.
Preparation of Substrates for Reticular Chemistry (e.g., Metal Phosphonates)
The field of reticular chemistry, which involves the construction of crystalline frameworks like metal-organic frameworks (MOFs) and metal phosphonates, utilizes a variety of organic linkers to create porous and functional materials. While phosphonate-based ligands are a crucial component in the synthesis of metal phosphonate frameworks, there is no documented use of this compound for this purpose. The design of such materials typically requires specific structural motifs and functionalities on the phosphonate linker to facilitate coordination with metal ions and the formation of extended networks. The available literature does not indicate that this compound has been employed as a substrate in the preparation of these materials.
Contribution to Novel Reagent Development and Methodologies
Scientific research has not yet reported the contribution of this compound to the development of novel reagents or new synthetic methodologies. The development of new reagents often focuses on creating molecules with unique reactivity, selectivity, or utility in promoting challenging chemical transformations. While the broader family of phosphonates is central to many synthetic methods, there is no evidence to suggest that this compound has been specifically developed or utilized as a novel reagent to advance the field of synthetic organic chemistry.
Future Research Directions and Challenges in Diethyl 2 Methylphenyl Methyl Phosphate Chemistry
Development of More Sustainable and Green Chemistry Approaches for Synthesis
The future of synthesizing diethyl (2-methylphenyl)methyl phosphate (B84403) is intrinsically linked to the adoption of green chemistry principles to minimize environmental impact. sciencedaily.com Traditional methods for creating the robust carbon-phosphorus (C-P) bond often require harsh conditions and environmentally hazardous solvents. researchgate.net The push for sustainability is driving research into cleaner, more efficient synthetic routes. scienmag.comrsc.org
Promising green methods that could be adapted for the synthesis of this specific phosphonate (B1237965) include:
Solvent-free synthesis: Performing reactions without a solvent medium reduces waste and potential environmental contamination. rsc.org
Ultrasound and Microwave-Assisted Synthesis: These energy-efficient techniques can accelerate reaction rates and improve yields, often under milder conditions than conventional heating. rsc.org
Use of Benign Solvents: Replacing toxic organic solvents with environmentally friendly alternatives like water or polyethylene (B3416737) glycol (PEG) is a key goal. rsc.orgfrontiersin.org An efficient protocol for synthesizing benzyl (B1604629) phosphonates has been developed using a KI/K2CO3 catalytic system in PEG-400, which avoids volatile and toxic solvents. frontiersin.org
The development of these methods aligns with the increasing regulatory pressure to reduce phosphorus discharge and utilize phosphorus, a critical raw material, more efficiently. sciencedaily.comrsc.org
Exploration of Highly Efficient and Selective Catalytic Systems
The discovery of novel catalysts is crucial for improving the efficiency and selectivity of phosphonate synthesis. While some reactions can proceed without a catalyst, many benefit from materials that lower the activation energy. rsc.org Future research will likely focus on developing advanced catalytic systems for reactions like the Michaelis-Arbuzov, Pudovik, and Kabachnik–Fields reactions, which are fundamental to phosphonate chemistry. rsc.orgfrontiersin.orgmdpi.com
Key areas for exploration include:
Nanocatalysts: Materials such as nano silica-supported BF3, nano CaO, and nanoparticles of stannic oxide (SnO2) have proven effective in synthesizing various phosphonates, often providing high yields and good reusability. rsc.org Magnetic nanoparticles offer the additional advantage of easy separation from the reaction mixture. rsc.org
Biosourced Catalysts: "Ecocatalysts" derived from metal-hyperaccumulating plants present a novel, green approach. For instance, mixed zinc-magnesium oxides from the plant Arabidopsis halleri have been used to effectively catalyze the hydrophosphonylation of aldehydes under solventless conditions. mdpi.com
Organocatalysis: Chiral bifunctional organocatalysts are a valuable tool for designing complex chiral phosphorus-containing compounds, enabling reactions like the enantioselective phosphonylation of aldehydes with high yields and enantioselectivities. mdpi.com
Table 1: Examples of Catalytic Systems in Phosphonate Synthesis
| Catalyst Type | Specific Example | Reaction Type | Key Advantages |
| Nanocatalyst | nano CaO | Kabachnik–Fields | High yields, efficient under conventional heating. rsc.org |
| Nanocatalyst | nano-SiO2-BF3 | Michaelis–Arbuzov | Effective for synthesizing biologically active phosphonates. rsc.org |
| Biosourced Catalyst | Eco-MgZnOx | Hydrophosphonylation | Green, solventless conditions, reusable. mdpi.com |
| Organocatalyst | 1-acetyl-N-tosylpyrrolidine-2-carboxamide | Three-component reaction | High yields and excellent enantioselectivity for α-aminophosphonates. mdpi.com |
| PEG/Inorganic Salt | PEG-400/KI/K2CO3 | Benzyl Halide Phosphonylation | Mild room temperature conditions, avoids toxic solvents. frontiersin.org |
Integration with Automation and High-Throughput Synthesis Platforms
The complexity of reaction parameters in phosphonate synthesis makes it an ideal candidate for high-throughput (HT) and automated methods. wordpress.com These platforms allow for the rapid and systematic screening of numerous reaction conditions (e.g., temperature, pH, reactant ratios) to identify optimal synthesis pathways and discover new compounds. wordpress.comrsc.org
High-throughput hydrothermal synthesis has been successfully used to investigate the formation of phosphonate-based inorganic-organic hybrid materials. nih.gov By systematically varying parameters, researchers can identify reaction trends and fields of formation for new compounds. rsc.org The integration of automated synthesis platforms, such as the Chemputer, with machine learning algorithms offers a powerful data-driven strategy to efficiently explore and optimize compositions, accelerating the discovery of new materials. mpg.de Applying these techniques to the synthesis of diethyl (2-methylphenyl)methyl phosphate could rapidly optimize production yields and uncover novel structural analogues. mdpi.com
Computational Design and Discovery of New Phosphonate Structures and Reactivities
Computational chemistry is an increasingly vital tool for understanding and predicting the behavior of organophosphorus compounds. Theoretical assessments can help elucidate the role of different components in catalytic systems and provide insights into reaction mechanisms. mdpi.com For example, computational studies can aid in understanding proton conduction mechanisms in metal phosphonates and help design new materials with improved properties. researchgate.net
Future research can leverage computational modeling to:
Design Novel Structures: Virtually design new phosphonate derivatives with specific electronic and steric properties.
Predict Reactivity: Simulate reaction pathways to predict the feasibility and outcomes of new synthetic routes.
Elucidate Mechanisms: Model transition states and intermediates to gain a deeper understanding of reaction mechanisms, such as the SN1 and SN2 pathways involved in phosphonate formation. beilstein-journals.orguiowa.edu
This in-silico approach can significantly reduce the experimental effort required for discovery, making the process of developing new phosphonates more efficient and targeted.
Deepening the Understanding of Complex Mechanistic Pathways
A fundamental challenge in organophosphorus chemistry is the complete elucidation of reaction mechanisms. While foundational reactions like the Michaelis-Arbuzov and Michaelis-Becker are well-known, their precise pathways can be complex and substrate-dependent. frontiersin.org For example, the Michaelis-Becker reaction can sometimes yield a mixture of products through a single electron transfer (SET) mechanism. frontiersin.org
Future investigations will aim to provide a more detailed picture of these transformations. Isotopic labeling studies, for instance, have been crucial in determining mechanistic details in the biosynthesis of phosphonates, such as confirming a probable carbocation process in certain phosphonylation reactions. uiowa.edunih.gov Understanding whether a reaction proceeds via an SN1 or SN2 mechanism is critical for controlling stereochemistry and predicting byproducts. beilstein-journals.org A deeper mechanistic insight into the formation of this compound will enable more precise control over the reaction, leading to higher yields and purity.
Expanding the Scope of Derivatization for Enhanced Chemical Diversity
Creating a diverse library of compounds based on the this compound scaffold is essential for exploring new applications. Chemical derivatization provides a powerful means to modify the core structure and tune its properties. science.gov
Key strategies for derivatization include:
Hydrolysis of Ester Groups: The diethyl ester groups can be selectively or fully hydrolyzed under acidic conditions to yield the corresponding monoethyl phosphonic acid or the full phosphonic acid. beilstein-journals.orgacs.org This transformation introduces acidic functional groups, altering the molecule's solubility and coordination properties.
Modification of the Aromatic Ring: The 2-methylphenyl group can be further functionalized through aromatic substitution reactions to introduce a wide range of substituents, thereby modifying the electronic and steric characteristics of the molecule.
Ester Exchange (Transesterification): The ethyl groups can potentially be exchanged with other alcohols to create a variety of different phosphonate esters.
These derivatization techniques, including methods using reagents like trimethylsilyldiazomethane (B103560) for analysis, are crucial for generating new chemical entities for screening in various applications, from materials science to medicinal chemistry. researchgate.net
Q & A
Q. What are the optimal synthetic routes for Diethyl (2-methylphenyl)methyl phosphate, and how can reaction conditions be optimized to minimize byproducts?
Methodological Answer: The synthesis typically involves nucleophilic substitution between (2-methylphenyl)methanol and diethyl chlorophosphate under anhydrous conditions. Key parameters include temperature control (0–5°C to prevent thermal degradation) and the use of a base like triethylamine to neutralize HCl byproducts . Optimization can be achieved via kinetic studies using in situ FTIR or NMR to monitor intermediate formation. For reproducibility, maintain a molar ratio of 1:1.2 (alcohol:chlorophosphate) and employ inert atmospheres to avoid hydrolysis .
Q. How can co-elution challenges in chromatographic analysis of this compound and its isomers be resolved?
Methodological Answer: Co-elution issues, common in organophosphate analysis, require orthogonal separation techniques. Use reversed-phase HPLC with a C18 column and a gradient elution program (e.g., 10–90% acetonitrile in water with 0.1% formic acid) coupled with high-resolution mass spectrometry (HRMS) for precise mass-to-charge (m/z) differentiation. For isomers, ion mobility spectrometry (IMS) can separate compounds with identical m/z but differing collision cross-sections .
Advanced Research Questions
Q. How do metabolic pathways of this compound differ across in vitro and in vivo models, and what analytical strategies validate these differences?
Methodological Answer: In vitro models (e.g., liver microsomes) often show oxidative dealkylation via CYP450 enzymes, yielding monoethyl and methylphenyl phosphate metabolites. In vivo studies in rodents may reveal additional phase II conjugates (e.g., glucuronides). Validate using LC-HRMS with isotopic labeling (e.g., deuterated internal standards) to track metabolite formation. Cross-validate findings with in silico metabolism prediction tools like GLORY .
Q. What experimental designs are effective for assessing the environmental persistence of this compound in aquatic systems?
Methodological Answer: Conduct hydrolysis studies under varying pH (4–9) and UV light exposure to simulate environmental degradation. Use OECD Guideline 111 (Hydrolysis as a Function of pH) with LC-MS/MS quantification. For photolysis, employ a solar simulator (λ > 290 nm) and measure half-lives. Sediment-water partitioning studies should follow OECD 106, using 14C-labeled compound to track sorption kinetics .
Q. How can contradictory data on the neurotoxic effects of this compound be resolved?
Methodological Answer: Contradictions often arise from differences in model systems (e.g., cell lines vs. primary neurons). Standardize assays using human neuroblastoma (SH-SY5Y) cells with acetylcholine esterase (AChE) inhibition as a primary endpoint. Employ transcriptomics (RNA-seq) to identify off-target effects (e.g., oxidative stress pathways) and validate with in vivo zebrafish models for developmental neurotoxicity .
Q. What computational methods predict the reactivity of this compound with biological targets?
Methodological Answer: Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) can model electrophilic interactions at the phosphate ester group. Molecular docking (AutoDock Vina) against AChE (PDB ID 1ACJ) identifies binding affinities. Pair with Molecular Dynamics (MD) simulations (NAMD/GROMACS) to assess stability of ligand-receptor complexes over 100-ns trajectories .
Data Analysis and Technical Challenges
Q. How can researchers address discrepancies in quantification due to matrix effects in environmental samples?
Methodological Answer: Matrix effects (e.g., ion suppression in LC-MS) are mitigated via matrix-matched calibration curves and post-column infusion of internal standards (e.g., 13C-labeled analogs). Use QuEChERS extraction (EN 15662:2018) for complex matrices like soil or sludge. Normalize data using standard addition methods .
Q. What strategies identify isomeric impurities in this compound batches?
Methodological Answer: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) with chiral columns (e.g., Chiralpak IG-U) resolves enantiomers. For diastereomers, employ nuclear Overhauser effect spectroscopy (NOESY) NMR to confirm spatial arrangements of substituents .
Advanced Methodological Resources
Q. What techniques elucidate the biodegradation pathways of this compound in microbial consortia?
Methodological Answer: Stable isotope probing (SIP) with 13C-labeled compound tracks carbon flow in microbial communities. Metagenomic sequencing (Illumina NovaSeq) identifies degradative genes (e.g., phosphotriesterases). Pair with proteomics (LC-MS/MS) to quantify enzyme expression during degradation .
Q. How can researchers validate the stability of this compound under long-term storage conditions?
Methodological Answer: Conduct accelerated stability studies per ICH Q1A guidelines: store samples at 25°C/60% RH and 40°C/75% RH for 6 months. Monitor degradation via LC-UV/HRMS and kinetic modeling (Arrhenius equation) to predict shelf life. Use differential scanning calorimetry (DSC) to assess thermal decomposition thresholds .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
